molecular formula C12H16N2O4 B7718269 N-(2-methoxy-5-methylphenyl)-N'-(2-phenylethyl)ethanediamide

N-(2-methoxy-5-methylphenyl)-N'-(2-phenylethyl)ethanediamide

Cat. No. B7718269
M. Wt: 252.27 g/mol
InChI Key: MUKJUIIQGLMGDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methoxy-5-methylphenyl)-N'-(2-phenylethyl)ethanediamide, commonly known as MMPEP, is a selective antagonist for metabotropic glutamate receptor 5 (mGluR5). This compound has gained significant attention in the scientific community due to its potential therapeutic applications for various neurological disorders.

Mechanism of Action

MMPEP selectively targets N-(2-methoxy-5-methylphenyl)-N'-(2-phenylethyl)ethanediamide, which is a G protein-coupled receptor that plays a key role in synaptic plasticity, learning, and memory. By blocking the activation of this compound, MMPEP can modulate glutamatergic neurotransmission and reduce the excitability of neurons. This mechanism of action has been implicated in the therapeutic effects of MMPEP in various neurological disorders.
Biochemical and Physiological Effects:
MMPEP has been shown to have a range of biochemical and physiological effects. Studies have demonstrated that MMPEP can reduce the expression of pro-inflammatory cytokines, increase the expression of neurotrophic factors, and modulate the activity of various signaling pathways. MMPEP has also been shown to have effects on synaptic plasticity, dendritic spine morphology, and neuronal excitability.

Advantages and Limitations for Lab Experiments

One of the advantages of MMPEP is its selectivity for N-(2-methoxy-5-methylphenyl)-N'-(2-phenylethyl)ethanediamide, which reduces the potential for off-target effects. However, MMPEP has a relatively short half-life, which can limit its efficacy in in vivo experiments. Additionally, the synthesis of MMPEP can be challenging, which can limit its availability for research purposes.

Future Directions

There are several future directions for research on MMPEP. One area of interest is the development of more potent and selective N-(2-methoxy-5-methylphenyl)-N'-(2-phenylethyl)ethanediamide antagonists. Another area of interest is the investigation of the therapeutic potential of MMPEP in other neurological disorders such as Alzheimer's disease and schizophrenia. Additionally, the development of new formulations or delivery methods for MMPEP could improve its efficacy in in vivo experiments.
Conclusion:
In conclusion, MMPEP is a selective antagonist for this compound that has potential therapeutic applications for various neurological disorders. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of MMPEP have been discussed in this paper. Further research on MMPEP could lead to the development of new treatments for neurological disorders.

Synthesis Methods

MMPEP can be synthesized by a multi-step process involving the reaction of 2-methoxy-5-methylbenzaldehyde with nitromethane, followed by reduction and reaction with 2-bromopropiophenone. The resulting product is then reacted with ethylenediamine to form MMPEP.

Scientific Research Applications

MMPEP has been extensively studied for its potential therapeutic applications in various neurological disorders such as Fragile X syndrome, Parkinson's disease, and addiction. Studies have shown that MMPEP can improve cognitive function, reduce anxiety-like behavior, and decrease drug-seeking behavior in animal models. MMPEP has also been shown to have neuroprotective effects against excitotoxicity and oxidative stress.

properties

IUPAC Name

N-(2-hydroxyethyl)-N'-(2-methoxy-5-methylphenyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O4/c1-8-3-4-10(18-2)9(7-8)14-12(17)11(16)13-5-6-15/h3-4,7,15H,5-6H2,1-2H3,(H,13,16)(H,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUKJUIIQGLMGDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)C(=O)NCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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